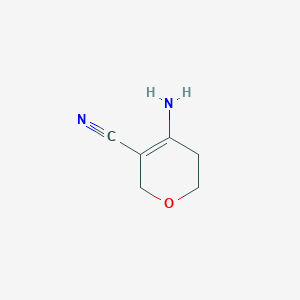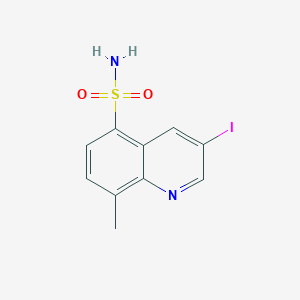
3-(2-hydroxyphenyl)prop-2-ynoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-hydroxyphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C₉H₆O₃ It is a derivative of propiolic acid, characterized by the presence of a hydroxyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-hydroxyphenyl)prop-2-ynoic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with propiolic acid under basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to yield the desired product .
Another method involves the decarboxylation of acetylenedicarboxylic acid in the presence of a suitable catalyst . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of propargyl alcohol at a lead electrode . This method is scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The hydroxyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkenes and alkanes.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)prop-2-ynoic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-hydroxyphenyl)-2-propynoic acid
- 3-(2-methoxyphenyl)prop-2-ynoic acid
- 3-(2-nitrophenyl)prop-2-ynoic acid
Uniqueness
3-(2-hydroxyphenyl)prop-2-ynoic acid is unique due to the presence of the hydroxyl group at the ortho position on the phenyl ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
16635-92-0 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H6O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,(H,11,12) |
InChI Key |
VYVSCBZOSRUQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


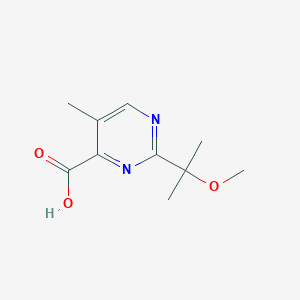

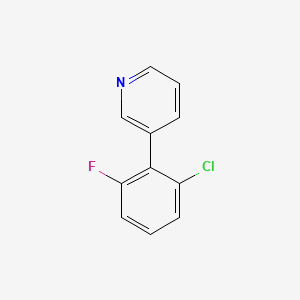
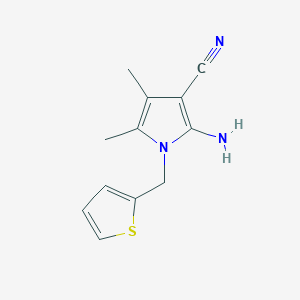

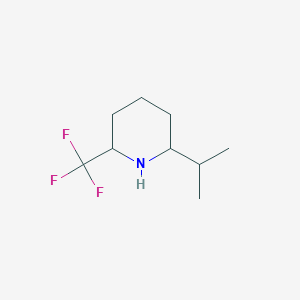
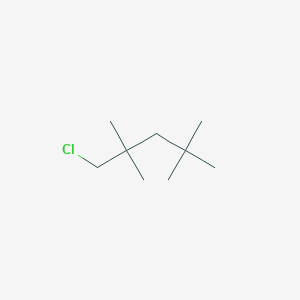
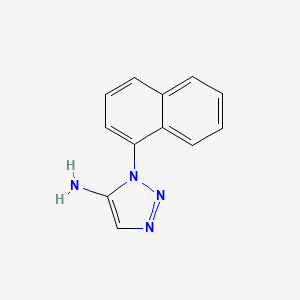
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![1-[1-(Aminomethyl)cyclobutyl]-3-methylcyclopentan-1-ol](/img/structure/B13168766.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
